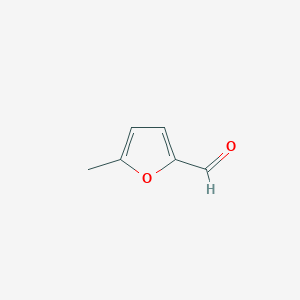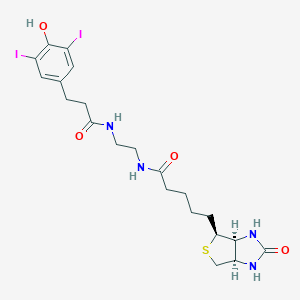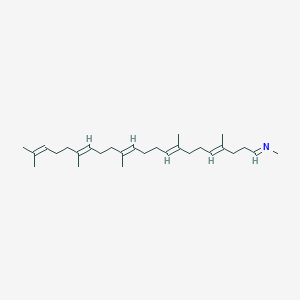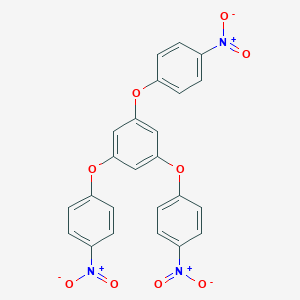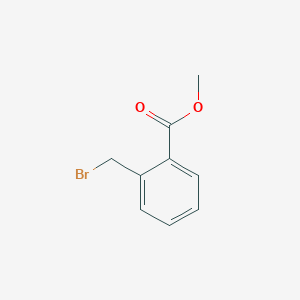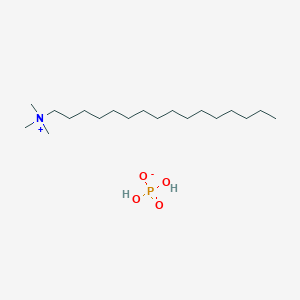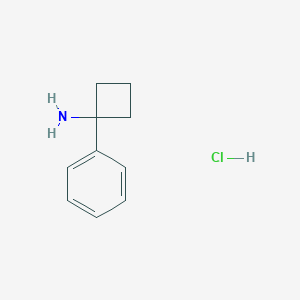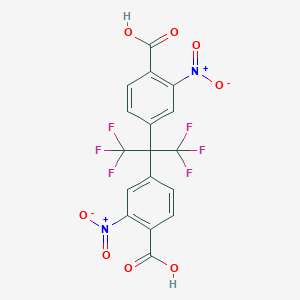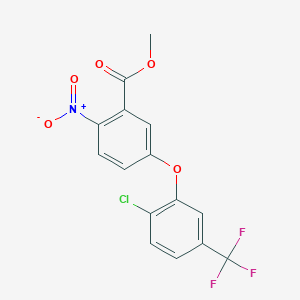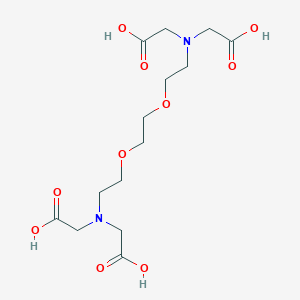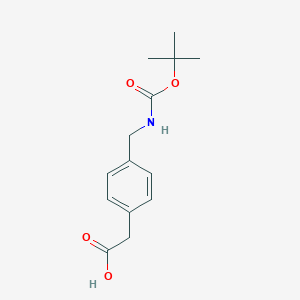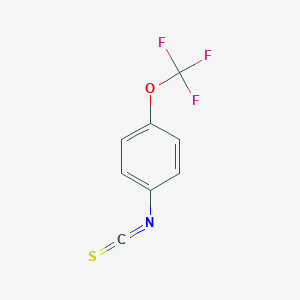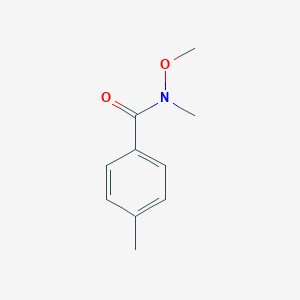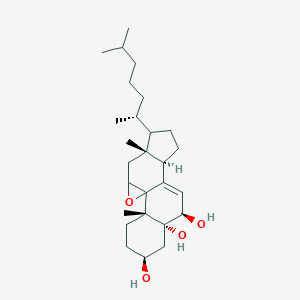
9,11-Epoxycholest-7-ene-3,5,6-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,11-Epoxycholest-7-ene-3,5,6-triol, also known as 7β,8α-epoxy-cholesterol, is a cholesterol derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a multistep process that involves the oxidation of cholesterol, followed by epoxidation and hydrolysis. The resulting compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments. In
作用機序
The mechanism of action of 9,11-epoxycholest-7-ene-3,5,6-triol is not fully understood, but research has suggested that it may act through multiple pathways. One study found that this compound was able to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. Another study found that 9,11-epoxycholest-7-ene-3,5,6-triol was able to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, research has shown that this compound has antioxidant properties, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
Research has shown that 9,11-epoxycholest-7-ene-3,5,6-triol has a range of biochemical and physiological effects. One study found that this compound was able to reduce the expression of pro-inflammatory cytokines in a mouse model of colitis, indicating its potential as an anti-inflammatory agent. Another study found that 9,11-epoxycholest-7-ene-3,5,6-triol was able to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent. Additionally, research has shown that this compound has neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation in the brain.
実験室実験の利点と制限
One advantage of using 9,11-epoxycholest-7-ene-3,5,6-triol in laboratory experiments is its potential as a therapeutic agent for a range of diseases. Additionally, this compound is relatively easy to synthesize using standard laboratory techniques. However, there are also limitations to using this compound in laboratory experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, this compound is not yet widely available, which may limit its use in laboratory experiments.
将来の方向性
There are several future directions for research on 9,11-epoxycholest-7-ene-3,5,6-triol. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration method for this compound in cancer treatment. Another area of interest is its potential as a treatment for neurodegenerative disorders. Future research could focus on the neuroprotective effects of 9,11-epoxycholest-7-ene-3,5,6-triol and its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, research could explore the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis and colitis.
合成法
The synthesis of 9,11-epoxycholest-7-ene-3,5,6-triol involves a multistep process that starts with the oxidation of cholesterol using a strong oxidizing agent such as chromium trioxide. This is followed by epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the epoxy group at the 9,11 positions. The final step involves hydrolysis of the epoxy group using an acid catalyst, such as hydrochloric acid, to yield 9,11-epoxycholest-7-ene-3,5,6-triol.
科学的研究の応用
9,11-Epoxycholest-7-ene-3,5,6-triol has been studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. One study found that 9,11-epoxycholest-7-ene-3,5,6-triol was able to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as an anti-cancer agent. Another study found that this compound was able to reduce inflammation in a mouse model of colitis, suggesting its potential as an anti-inflammatory agent. Additionally, research has shown that 9,11-epoxycholest-7-ene-3,5,6-triol has neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.
特性
CAS番号 |
120152-00-3 |
|---|---|
製品名 |
9,11-Epoxycholest-7-ene-3,5,6-triol |
分子式 |
C27H44O4 |
分子量 |
432.6 g/mol |
IUPAC名 |
(2S,5S,7R,8R,11R,15R,17R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-ene-5,7,8-triol |
InChI |
InChI=1S/C27H44O4/c1-16(2)7-6-8-17(3)19-9-10-20-21-13-22(29)26(30)14-18(28)11-12-25(26,5)27(21)23(31-27)15-24(19,20)4/h13,16-20,22-23,28-30H,6-12,14-15H2,1-5H3/t17-,18+,19?,20+,22-,23-,24-,25+,26+,27?/m1/s1 |
InChIキー |
HJWIFUYWCCWKOA-NNBUKKMOSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(C[C@@H]3C4(C2=C[C@H]([C@@]5([C@@]4(CC[C@@H](C5)O)C)O)O)O3)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CC3C4(C2=CC(C5(C4(CCC(C5)O)C)O)O)O3)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CC3C4(C2=CC(C5(C4(CCC(C5)O)C)O)O)O3)C |
同義語 |
9 alpha,11 alpha-5 alpha-cholest-7-ene-3 beta,5,6 beta-triol 9,11-ECET 9,11-epoxycholest-7-ene-3,5,6-triol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



